molecular formula C11H10ClN B3258203 6-Chloro-2,3-dimethylquinoline CAS No. 30159-95-6

6-Chloro-2,3-dimethylquinoline

Cat. No.: B3258203
CAS No.: 30159-95-6
M. Wt: 191.65 g/mol
InChI Key: DFECZSOVQYAMGB-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dimethylquinoline is a useful research compound. Its molecular formula is C11H10ClN and its molecular weight is 191.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2,3-dimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2,3-dimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2,3-dimethylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-5-9-6-10(12)3-4-11(9)13-8(7)2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFECZSOVQYAMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)N=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Bio-Active Potential of 6-Chloro-2,3-dimethylquinoline: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of the novel heterocyclic compound, 6-Chloro-2,3-dimethylquinoline. Drawing upon established principles of medicinal chemistry and preclinical drug discovery, this document outlines a logical, data-driven approach to elucidating the compound's therapeutic promise. We will explore potential activities based on the known pharmacophores of the quinoline scaffold and its derivatives, and detail the requisite experimental workflows for robust validation.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, renowned for its versatile pharmacological profile.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and neuroprotective effects.[2][3][4][5] The specific substitutions on the quinoline core play a critical role in defining the compound's biological targets and overall activity. The subject of this guide, 6-Chloro-2,3-dimethylquinoline, incorporates a halogen at the 6-position and methyl groups at the 2- and 3-positions. These features are hypothesized to modulate its physicochemical properties and target interactions, making it a compelling candidate for biological screening.

Postulated Biological Activities of 6-Chloro-2,3-dimethylquinoline

Based on the extensive literature on quinoline derivatives, we can postulate several potential biological activities for 6-Chloro-2,3-dimethylquinoline. These hypotheses form the basis for the subsequent experimental validation protocols.

Antimicrobial Activity

Quinoline derivatives are well-established antimicrobial agents.[6] The presence of a chloro group, in particular, has been associated with enhanced antibacterial and antifungal properties in related heterocyclic compounds.[7] It is therefore plausible that 6-Chloro-2,3-dimethylquinoline will exhibit activity against a panel of pathogenic bacteria and fungi. The proposed mechanism could involve the inhibition of essential microbial enzymes, such as DNA gyrase or peptide deformylase, or disruption of the fungal cell wall.[8][9]

Anticancer Activity

The quinoline scaffold is present in numerous approved and investigational anticancer drugs.[10][11] Derivatives of 6-chloro-quinazolines (a related heterocyclic system) have been shown to induce apoptosis in cancer cell lines.[4] The cytotoxic potential of 6-Chloro-2,3-dimethylquinoline should be investigated against a diverse panel of human cancer cell lines to identify potential antiproliferative effects. Mechanistic studies could explore cell cycle arrest, induction of apoptosis, or inhibition of key signaling pathways involved in tumorigenesis.

Antiviral Activity

Certain quinoline derivatives, such as chloroquine and hydroxychloroquine, have demonstrated antiviral activity against a range of viruses.[2] While the specific antiviral spectrum is highly dependent on the substitution pattern, the potential of 6-Chloro-2,3-dimethylquinoline as an antiviral agent warrants investigation, particularly against enveloped viruses where quinoline-based compounds have shown promise.[2]

Neuroprotective Activity

Emerging research has highlighted the neuroprotective potential of quinoline derivatives.[3][12] These compounds may exert their effects through various mechanisms, including the reduction of oxidative stress, prevention of neuronal cell death, and modulation of signaling pathways implicated in neurodegeneration.[3][13] Given the increasing interest in novel therapies for neurodegenerative diseases, exploring the neuroprotective properties of 6-Chloro-2,3-dimethylquinoline is a valuable avenue of research.

A Phased Experimental Approach to Biological Characterization

A systematic and tiered screening approach is essential for efficiently evaluating the biological potential of 6-Chloro-2,3-dimethylquinoline. The following workflow outlines a logical progression from initial broad-spectrum screening to more focused mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Dose-Response & Initial Mechanism cluster_phase3 Phase 3: In-depth Mechanistic Studies cluster_phase4 Phase 4: In vivo Validation P1_Start 6-Chloro-2,3-dimethylquinoline P1_Antimicrobial Antimicrobial Screening (Bacteria & Fungi) P1_Start->P1_Antimicrobial P1_Anticancer Anticancer Screening (NCI-60 Panel or similar) P1_Start->P1_Anticancer P1_Antiviral Broad-Spectrum Antiviral Screening P1_Start->P1_Antiviral P1_Neuro Initial Neuroprotection (Oxidative Stress Models) P1_Start->P1_Neuro P2_MIC MIC/MBC/MFC Determination P1_Antimicrobial->P2_MIC Hit P2_IC50 IC50 Determination (Cancer Cell Lines) P1_Anticancer->P2_IC50 Hit P2_EC50 EC50 Determination (Viral Assays) P1_Antiviral->P2_EC50 Hit P2_Neuro_Dose Dose-Response Neuroprotection P1_Neuro->P2_Neuro_Dose Hit P3_Enzyme Enzyme Inhibition Assays (e.g., DNA Gyrase) P2_MIC->P3_Enzyme P3_Apoptosis Apoptosis & Cell Cycle Assays P2_IC50->P3_Apoptosis P3_Viral_MOA Mechanism of Action (e.g., Entry, Replication) P2_EC50->P3_Viral_MOA P3_Signaling Signaling Pathway Analysis (e.g., Western Blot) P2_Neuro_Dose->P3_Signaling P4_Animal Animal Models of Disease (Infection, Cancer, Neurodegeneration) P3_Enzyme->P4_Animal P3_Apoptosis->P4_Animal P3_Viral_MOA->P4_Animal P3_Signaling->P4_Animal

Caption: A phased experimental workflow for characterizing the biological activity of 6-Chloro-2,3-dimethylquinoline.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key experiments. These protocols are designed to be self-validating with appropriate controls.

Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 6-Chloro-2,3-dimethylquinoline against a panel of clinically relevant bacteria and fungi.

Methodology:

  • Microorganism Panel:

    • Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

    • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungi: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404)

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism to a density of approximately 5 x 10^5 CFU/mL in the appropriate broth medium (Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Prepare a stock solution of 6-Chloro-2,3-dimethylquinoline in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a concentration range of 0.125 to 256 µg/mL.

  • Incubation: Add the standardized inoculum to each well of the microtiter plate. Include positive controls (microorganism and broth), negative controls (broth only), and a vehicle control (microorganism, broth, and DMSO at the highest concentration used). Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • (Optional) MBC/MFC Determination: To determine the minimum bactericidal/fungicidal concentration, subculture aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Data Presentation:

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus
B. subtilis
E. coli
P. aeruginosa
C. albicans
A. niger
Protocol: In Vitro Anticancer Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Chloro-2,3-dimethylquinoline against a panel of human cancer cell lines.

Methodology:

  • Cell Line Panel:

    • Human gastric cancer (MGC-803)

    • Human breast cancer (Bcap-37)

    • Human prostate cancer (PC-3)

    • A non-cancerous control cell line (e.g., NIH/3T3)

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-Chloro-2,3-dimethylquinoline (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Viability Assessment (MTT Assay):

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineIC50 (µM)
MGC-803
Bcap-37
PC-3
NIH/3T3
Protocol: Apoptosis Induction Analysis by Flow Cytometry

Objective: To determine if the cytotoxic effect of 6-Chloro-2,3-dimethylquinoline is mediated by the induction of apoptosis.

Methodology:

  • Cell Treatment: Treat a sensitive cancer cell line (identified from the cytotoxicity assay) with 6-Chloro-2,3-dimethylquinoline at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

  • Data Quantification: Quantify the percentage of cells in each quadrant.

apoptosis_pathway Compound 6-Chloro-2,3-dimethylquinoline Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified diagram of a potential intrinsic apoptosis pathway induced by 6-Chloro-2,3-dimethylquinoline.

Concluding Remarks and Future Directions

This technical guide provides a foundational framework for the systematic investigation of the biological activities of 6-Chloro-2,3-dimethylquinoline. The proposed experimental workflows, from broad-based primary screening to detailed mechanistic studies, are designed to provide a comprehensive understanding of the compound's therapeutic potential. Positive findings in any of the outlined areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in relevant animal models.[14] The multifaceted nature of the quinoline scaffold suggests that 6-Chloro-2,3-dimethylquinoline could emerge as a promising lead compound for the development of novel therapeutics.

References

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-6. [Link]

  • De La Guardia, C., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 672. [Link]

  • Various Authors. (n.d.). Various therapeutic uses of Quinoline. ResearchGate. [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 84, 194-201. [Link]

  • Gorgani, L., et al. (2023). The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. Molecules, 28(24), 8031. [Link]

  • Al-Ostath, A., et al. (2021). In vivo and In vitro Antifungal Activity of 2,3-Dimethylquinoxline. ResearchGate. [Link]

  • Li, H., et al. (2026). Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

  • Patel, D. R., & Patel, M. P. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36(8), 1-7. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(16), 7869-7883. [Link]

  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]

  • Kumar, S., et al. (2015). In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. ResearchGate. [Link]

  • Wang, X., et al. (2018). Synthesis and Antifungal Activity of Some 6-tert-butyl-8-chloro-2,3-dimethylquinolin-4-ol Derivatives against Pyricularia oryae. Bentham Science. [Link]

  • Genc, N., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(41), 36873–36892. [Link]

  • PubChem. (n.d.). 2,6-Dimethylquinoline. PubChem. [Link]

  • Wang, X., et al. (2018). Synthesis and Antifungal Activity of Some 6-tert-butyl-8-chloro-2,3-dimethylquinolin-4-ol Derivatives against Pyricularia oryae. Letters in Drug Design & Discovery, 15(12), 1296-1301. [Link]

  • Leon, R., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1864. [Link]

  • Gupta, H., et al. (2012). Biological activities of quinoline derivatives. Archives of Pharmacal Research, 35(8), 1357-1370. [Link]

  • Al-Ostath, A., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Plotnikov, E., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Antioxidants, 12(9), 1761. [Link]

  • El-Sayed, M. A. A., et al. (2021). In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules, 26(16), 4983. [Link]

Sources

6-Chloro-2,3-dimethylquinoline: A Comprehensive Technical Guide to its Electronic Properties for Advanced OLED Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 6-Chloro-2,3-dimethylquinoline, a promising quinoline derivative for applications in Organic Light-Emitting Diode (OLED) technology. Recognizing the nascent stage of research into this specific molecule, this document synthesizes theoretical predictions with established experimental protocols to offer a comprehensive resource for researchers and materials scientists. We delve into the predicted electronic properties of 6-Chloro-2,3-dimethylquinoline, outlining its potential as an electron transport or emissive material. This guide provides detailed, field-proven methodologies for its synthesis and rigorous characterization, empowering research teams to validate its performance and unlock its full potential in next-generation OLED devices.

Introduction: The Role of Quinoline Derivatives in OLED Technology

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color reproduction, and form factor flexibility over their inorganic counterparts. The performance of an OLED is intrinsically linked to the electronic properties of its constituent organic semiconductor materials.[1] Quinoline derivatives have emerged as a versatile class of compounds in OLEDs, frequently employed as electron transport materials (ETMs), hole transport materials (HTMs), or as host materials in the emissive layer.[2] Their excellent electron-transporting properties, high thermal stability, and good film-forming capabilities make them attractive candidates for enhancing device efficiency and longevity.[2]

The introduction of various substituents onto the quinoline core allows for the fine-tuning of its electronic and photophysical properties. A chloro-substituent, being an electron-withdrawing group, can influence the frontier molecular orbital (HOMO and LUMO) energy levels, which in turn affects charge injection and transport barriers within the OLED device. Methyl groups, as electron-donating substituents, can also modulate these properties and influence the material's morphology and solubility. This guide focuses on the specific, yet underexplored, derivative: 6-Chloro-2,3-dimethylquinoline.

Molecular Structure and Predicted Electronic Properties

To understand the potential of 6-Chloro-2,3-dimethylquinoline in OLEDs, it is crucial to first examine its molecular structure and predict its fundamental electronic properties.

Figure 1: Molecular structure of 6-Chloro-2,3-dimethylquinoline.

Theoretical Electronic Properties (DFT Predictions)

In the absence of direct experimental data, Density Functional Theory (DFT) calculations provide a powerful tool for predicting the electronic properties of organic molecules.[3] Based on DFT studies of similar chloro-quinoline derivatives, we can extrapolate the likely electronic characteristics of 6-Chloro-2,3-dimethylquinoline.[3]

PropertyPredicted Value (Theoretical)Significance in OLEDs
HOMO Level ~ -5.8 to -6.2 eVThe Highest Occupied Molecular Orbital (HOMO) level dictates the efficiency of hole injection from the anode or adjacent hole transport layer. A well-matched HOMO level minimizes the energy barrier for hole injection.
LUMO Level ~ -2.5 to -2.9 eVThe Lowest Unoccupied Molecular Orbital (LUMO) level is critical for efficient electron injection from the cathode or electron transport layer. Proper alignment of the LUMO level is essential for balanced charge transport.
Energy Gap (Eg) ~ 3.3 to 3.7 eVThe energy gap between the HOMO and LUMO levels determines the intrinsic color of emission if the material is used as an emitter. For transport materials, a wide energy gap is desirable to prevent unwanted absorption of light from the emissive layer.
Electron Mobility (µe) Moderate to HighHigh electron mobility is a key requirement for an efficient Electron Transport Material (ETM) to ensure that electrons are effectively transported to the emissive layer for recombination with holes.[4]
Hole Mobility (µh) LowFor a dedicated ETM, lower hole mobility is advantageous as it helps to confine holes within the emissive layer, increasing the probability of radiative recombination.

Rationale behind the predictions: The chloro-substituent at the 6-position is expected to lower both the HOMO and LUMO energy levels due to its electron-withdrawing nature. The electron-donating methyl groups at the 2 and 3-positions will likely have a counteracting effect, raising the HOMO and LUMO levels to some extent. The net effect will determine the final energy levels and the band gap. The quinoline core itself is known to facilitate good electron transport.[2]

Synthesis and Characterization: An Experimental Workflow

To validate the predicted properties and fully assess the potential of 6-Chloro-2,3-dimethylquinoline, a robust experimental workflow is essential.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_device Device Fabrication & Testing start Starting Materials: 4-Chloro-2-nitroaniline Butan-2-one step1 Skraup-Doebner-von Miller Reaction start->step1 product 6-Chloro-2,3-dimethylquinoline step1->product purification Purification: Column Chromatography Recrystallization product->purification cv Cyclic Voltammetry (CV) purification->cv uv_vis UV-Vis Spectroscopy purification->uv_vis pl Photoluminescence (PL) Spectroscopy purification->pl fabrication OLED Device Fabrication pl->fabrication testing Electroluminescence & Performance Testing

Figure 2: Experimental workflow for the synthesis, characterization, and device application of 6-Chloro-2,3-dimethylquinoline.

Proposed Synthesis of 6-Chloro-2,3-dimethylquinoline

A plausible synthetic route to 6-Chloro-2,3-dimethylquinoline is the Skraup-Doebner-von Miller reaction.[5]

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-2-nitroaniline, glycerol, and arsenic pentoxide (or another suitable oxidizing agent).

  • Acid Catalyst: Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Addition of Ketone: Gradually add butan-2-one to the reaction mixture.

  • Reflux: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel followed by recrystallization to obtain pure 6-Chloro-2,3-dimethylquinoline.

Characterization of Electronic and Photophysical Properties

Cyclic voltammetry is a standard electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[6][7]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (typically 1 mM) of the synthesized 6-Chloro-2,3-dimethylquinoline in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential between the appropriate limits.

  • Data Analysis: Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram. Use the following equations to estimate the HOMO and LUMO levels, referencing against the ferrocene/ferrocenium (Fc/Fc+) redox couple (assuming the LUMO of Fc/Fc+ is -4.8 eV relative to vacuum):

    • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

UV-Vis and PL spectroscopy are used to investigate the absorption and emission properties of the material, which are crucial for understanding its potential as an emitter or for ensuring it doesn't interfere with the emission from other layers in an OLED.[8][9]

Experimental Protocol:

  • Sample Preparation: Prepare dilute solutions of 6-Chloro-2,3-dimethylquinoline in various solvents of different polarities (e.g., hexane, toluene, dichloromethane, methanol) to study solvatochromic effects.

  • UV-Vis Measurement: Record the absorption spectra of the solutions using a UV-Vis spectrophotometer. The absorption edge can be used to calculate the optical band gap (Eg_opt) using the Tauc plot method.

  • PL Measurement: Excite the solutions with a wavelength corresponding to a major absorption peak and record the emission spectra using a spectrofluorometer. The photoluminescence quantum yield (PLQY) can be determined relative to a known standard (e.g., quinine sulfate).

Application in OLED Devices: A Prototyping Guide

Based on its predicted electronic properties, 6-Chloro-2,3-dimethylquinoline could potentially function as an electron transport material or a blue-emitting material (depending on its PLQY). A common device architecture to test its performance as an ETM is as follows:

OLED_Device_Architecture cluster_device OLED Device Structure Anode Anode (ITO) HTL Hole Transport Layer (HTL) e.g., NPB Anode->HTL EML Emissive Layer (EML) e.g., Alq3 HTL->EML ETL Electron Transport Layer (ETL) 6-Chloro-2,3-dimethylquinoline EML->ETL EIL Electron Injection Layer (EIL) e.g., LiF ETL->EIL Cathode Cathode (Al) EIL->Cathode

Figure 3: A typical multi-layer OLED device architecture incorporating 6-Chloro-2,3-dimethylquinoline as the Electron Transport Layer (ETL).

Fabrication Protocol (Vapor Deposition): [10]

  • Substrate Cleaning: Thoroughly clean indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Hole Transport Layer (HTL) Deposition: Deposit a layer of a standard HTL material (e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine, NPB) onto the ITO substrate by thermal evaporation in a high vacuum chamber.

  • Emissive Layer (EML) Deposition: Deposit the emissive layer (e.g., tris(8-hydroxyquinolinato)aluminum, Alq3) on top of the HTL.

  • Electron Transport Layer (ETL) Deposition: Deposit a layer of 6-Chloro-2,3-dimethylquinoline as the ETL.

  • Electron Injection Layer (EIL) and Cathode Deposition: Subsequently, deposit a thin layer of an EIL (e.g., lithium fluoride, LiF) followed by a thicker layer of a low work function metal cathode (e.g., aluminum, Al) without breaking the vacuum.

Conclusion and Future Outlook

6-Chloro-2,3-dimethylquinoline represents a promising, yet largely unexplored, candidate for advanced OLED applications. Theoretical predictions suggest that its electronic properties can be well-suited for use as an electron transport material, and potentially as a blue emitter. The chloro- and dimethyl-substituents provide avenues for tuning its HOMO/LUMO levels and photophysical characteristics. This guide provides a comprehensive framework for the synthesis, characterization, and device integration of this novel quinoline derivative. The detailed experimental protocols herein are designed to empower researchers to bridge the gap between theoretical prediction and experimental validation. Future work should focus on the systematic study of its charge transport properties, photostability, and performance in optimized OLED device architectures. Such investigations will be crucial in determining the ultimate viability of 6-Chloro-2,3-dimethylquinoline in next-generation display and lighting technologies.

References

  • Barth, S., Müller, P., Riel, H., Seidler, P. F., Rieß, W., Vestweber, H., & Bässler, H. (2001). Electron mobility in tris(8-hydroxy-quinoline)aluminum thin films determined via transient electroluminescence from single- and multilayer organic light-emitting diodes. Journal of Applied Physics, 89(7), 3711-3727.
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Chen, C. H., & Shi, J. (2001). Metal Chelates as Eletroluminescent Materials. In Organic Light-Emitting Devices (pp. 139-191). Springer, Berlin, Heidelberg.
  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark Academic.
  • Lu, H., Chen, C., & Meng, L. (2019). Quinoline-based TADF emitters exhibiting aggregation-induced emission for efficient non-doped organic light-emitting diodes. Materials Chemistry Frontiers, 3(11), 2357-2364.
  • MDPI. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 27(15), 4983.
  • Ökten, S., & Yildiz, A. (2018). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative.
  • PubChem. (n.d.). 2,3-Dimethylquinoline. Retrieved from [Link]

  • PubMed. (2019). Quinolinylmethanone-Based Thermally Activated Delayed Fluorescence Emitters and the Application in OLEDs: Effect of Intramolecular H-Bonding. ACS Applied Materials & Interfaces, 11(23), 21051-21059.
  • RSC Publishing. (2018). The electrochemically selective C3-thiolation of quinolines. Organic Chemistry Frontiers, 5(18), 2686-2690.
  • SciELO. (2013). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Journal of the Brazilian Chemical Society, 24(1), 146-154.
  • Suzhou Fenghua New Materials Technology Co., Ltd. (n.d.). Custom Quinoline Derivatives Manufacturers, Suppliers. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2,3-dimethyl quinoline. Retrieved from [Link]

  • Wiley Online Library. (2007). Synthesis and antiproliferative evaluation of 2,3-diarylquinoline derivatives. Organic & Biomolecular Chemistry, 5(18), 2970-2976.

Sources

Methodological & Application

Application Notes and Protocols for the Friedländer Synthesis of 6-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic protocol and underlying scientific principles for the preparation of 6-Chloro-2,3-dimethylquinoline via the Friedländer annulation. This document provides in-depth technical details, from reaction setup to product purification and characterization, designed to be a valuable resource for chemists in both academic and industrial settings.

Introduction: The Friedländer Synthesis in Heterocyclic Chemistry

The Friedländer synthesis, a classic condensation reaction first described by Paul Friedländer in 1882, remains a cornerstone in the synthesis of quinoline and its derivatives.[1][2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester, to form the quinoline ring system.[3][4] Quinolines are a significant class of nitrogen-containing heterocyclic compounds due to their prevalence in natural products and their wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4]

The synthesis of 6-Chloro-2,3-dimethylquinoline, a substituted quinoline derivative, is achieved through the reaction of 2-amino-5-chlorobenzaldehyde with butane-2,3-dione. This particular derivative serves as a valuable building block in medicinal chemistry and materials science. The versatility of the Friedländer synthesis allows for various reaction conditions, including the use of either acid or base catalysis, to facilitate the cyclization and dehydration steps.[5]

Mechanistic Insight: Acid- and Base-Catalyzed Pathways

The Friedländer synthesis can proceed through two primary mechanistic pathways, the course of which is largely dependent on the catalytic conditions employed.[3]

Under basic conditions , the reaction is believed to initiate with an aldol condensation between the enolate of butane-2,3-dione and the aldehyde group of 2-amino-5-chlorobenzaldehyde. The resulting aldol adduct then undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the remaining carbonyl, followed by a dehydration step to yield the aromatic quinoline ring.[6]

Under acidic conditions , the reaction pathway is thought to commence with the formation of a Schiff base (an imine) between the amino group of 2-amino-5-chlorobenzaldehyde and one of the carbonyl groups of butane-2,3-dione. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to afford the final 6-Chloro-2,3-dimethylquinoline product.[3]

Visualizing the Reaction Mechanism

Friedlander_Synthesis_Mechanism cluster_reactants Reactants cluster_conditions Catalysis cluster_pathways Reaction Pathways cluster_intermediates Intermediates 2_amino_5_chlorobenzaldehyde 2-Amino-5-chlorobenzaldehyde Schiff_Base_Formation Schiff Base Formation (Acid-Catalyzed) 2_amino_5_chlorobenzaldehyde->Schiff_Base_Formation Aldol_Condensation Aldol Condensation (Base-Catalyzed) 2_amino_5_chlorobenzaldehyde->Aldol_Condensation butane_2_3_dione Butane-2,3-dione butane_2_3_dione->Schiff_Base_Formation butane_2_3_dione->Aldol_Condensation Acid Acid (e.g., HCl, H2SO4) Acid->Schiff_Base_Formation Base Base (e.g., NaOH, KOH) Base->Aldol_Condensation Schiff_Base_Intermediate Schiff Base Intermediate Schiff_Base_Formation->Schiff_Base_Intermediate Aldol_Adduct Aldol Adduct Aldol_Condensation->Aldol_Adduct Cyclized_Intermediate Cyclized Intermediate Schiff_Base_Intermediate->Cyclized_Intermediate Aldol_Adduct->Cyclized_Intermediate Product 6-Chloro-2,3-dimethylquinoline Cyclized_Intermediate->Product Dehydration

Figure 1: General mechanistic pathways of the Friedländer synthesis.

Experimental Protocols

This section provides detailed step-by-step methodologies for the synthesis of 6-Chloro-2,3-dimethylquinoline under both acidic and basic conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-5-chlorobenzaldehyde≥98%e.g., Sigma-AldrichAir sensitive, store under inert gas.[7]
Butane-2,3-dione (Diacetyl)≥97%e.g., Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%e.g., Fisher Scientific
Hydrochloric Acid (HCl)Concentrated (37%)e.g., VWRCorrosive, handle with care.
Sodium Hydroxide (NaOH)Pellets, ≥97%e.g., Sigma-AldrichCorrosive, handle with care.
Ethyl Acetate (EtOAc)ACS Gradee.g., Fisher ScientificFor extraction and chromatography.
HexanesACS Gradee.g., Fisher ScientificFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)Granulare.g., Fisher ScientificFor drying organic extracts.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-houseFor neutralization.
BrineSaturated NaCl(aq)Prepared in-houseFor washing organic extracts.
Silica Gel60 Å, 230-400 meshe.g., Sorbent TechnologiesFor column chromatography.
Protocol 1: Acid-Catalyzed Synthesis

This protocol utilizes hydrochloric acid as the catalyst.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chlorobenzaldehyde (1.56 g, 10 mmol) in 30 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add butane-2,3-dione (0.95 g, 11 mmol, 1.1 equivalents).

  • Catalyst Addition: Carefully add 3-4 drops of concentrated hydrochloric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4 v/v) as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[3]

  • Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Base-Catalyzed Synthesis

This protocol employs sodium hydroxide as the catalyst.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-chlorobenzaldehyde (1.56 g, 10 mmol) in 30 mL of ethanol.

  • Addition of Reagents: To the stirred solution, add butane-2,3-dione (0.95 g, 11 mmol, 1.1 equivalents).

  • Catalyst Addition: Add a solution of sodium hydroxide (0.4 g, 10 mmol) in 5 mL of water to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation and Filtration: The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, proceed to extraction.

  • Extraction (if necessary): If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with water (2 x 50 mL) followed by brine (50 mL), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start Dissolve_Reactants Dissolve 2-amino-5-chlorobenzaldehyde and butane-2,3-dione in Ethanol Start->Dissolve_Reactants Add_Catalyst Add Catalyst (Acid or Base) Dissolve_Reactants->Add_Catalyst Reflux Reflux for 3-6 hours Add_Catalyst->Reflux Monitor_TLC Monitor by TLC Reflux->Monitor_TLC Workup Cool and Work-up Monitor_TLC->Workup Reaction Complete Neutralize_or_Precipitate Neutralize (Acid) or Precipitate/Filter (Base) Workup->Neutralize_or_Precipitate Extract Extract with Ethyl Acetate Neutralize_or_Precipitate->Extract Wash_Dry Wash with Brine and Dry over Na₂SO₄ Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Characterize Characterize by NMR and MS Purify->Characterize End End Product: 6-Chloro-2,3-dimethylquinoline Characterize->End

Figure 2: A generalized experimental workflow for the synthesis of 6-Chloro-2,3-dimethylquinoline.

Purification and Characterization

Purification

The crude product can be purified by column chromatography on silica gel.[8]

  • Column Preparation: Prepare a slurry of silica gel in hexanes and pack it into a glass column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).

  • Fraction Collection: Collect the fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Chloro-2,3-dimethylquinoline as a solid.

Characterization

The structure and purity of the synthesized 6-Chloro-2,3-dimethylquinoline should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system and singlets for the two methyl groups. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule, including the two methyl carbons and the carbons of the quinoline core.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the product. The mass spectrum of 6-Chloro-2,3-dimethylquinoline is expected to show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of the presence of a chlorine atom.[9]

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • 2-Amino-5-chlorobenzaldehyde is reported to be an irritant and may cause an allergic skin reaction.[10]

References

  • Bentham Science Publishers. (2024). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. [Link]

  • ResearchGate. (2019). Friedlander synthesis of quinoline derivatives. [Link]

  • PubMed. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • German-Chemist. (n.d.). Friedlander quinoline synthesis. [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. (2025). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Baghdad Science Journal. (n.d.). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

  • Larock, R. C., & Yue, D. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]

  • Organic Chemistry Portal. (2018). On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. [Link]

  • PMC - PubMed Central - NIH. (n.d.). Advances in polymer based Friedlander quinoline synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • ACS Publications - American Chemical Society. (n.d.). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source | The Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 2-Amino-5-chlorobenzaldehyde | C7H6ClNO | CID 2773898. [Link]

  • ResearchGate. (2025). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. [Link]

  • Zhang, D., et al. (2011). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 67(5), 941-950. [Link]

  • ResearchGate. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8. [Link]

  • PubMed. (n.d.). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. [Link]

  • ResearchGate. (2025). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. [Link]

  • ResearchGate. (n.d.). The structures of the substituted quinolines. [Link]

  • LookChem. (n.d.). Cas 20028-53-9,2-Amino-5-chlorobenzaldehyde. [Link]

  • Bentham Science Publisher. (2025). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. [Link]

Sources

Application Note: Precision Functionalization of 6-Chloro-2,3-dimethylquinoline at the C2-Methyl Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-Chloro-2,3-dimethylquinoline scaffold represents a privileged pharmacophore in drug discovery, particularly within antimalarial (e.g., chloroquine analogs) and anticancer (e.g., styrylquinoline) research.[1] However, its dual-methyl substitution pattern presents a classic regioselectivity challenge.[1]

This guide provides a definitive protocol for the selective functionalization of the C2-methyl group . By exploiting the distinct kinetic acidity and electronic activation of the C2 position relative to the C3 position, researchers can achieve high-fidelity derivatization without protecting groups. We detail three core workflows: Riley Oxidation , Knoevenagel Condensation , and Lateral Lithiation , supported by mechanistic rationale and step-by-step experimental procedures.[1]

Mechanistic Foundation: The "Tale of Two Methyls"

To control reactivity, one must understand the electronic disparity between the C2 and C3 methyl groups.[1]

  • C2-Methyl (The "Alpha" Position): This group is vinylogous to the ring nitrogen. Deprotonation yields an enamine-like anion stabilized by resonance with the electronegative nitrogen.[1] Consequently, the C2-methyl exhibits significant kinetic acidity (pKa ~20-22).[1]

  • C3-Methyl (The "Beta" Position): This group is electronically isolated from the nitrogen's resonance stabilization.[1] Its acidity is comparable to a standard toluene derivative (pKa ~40+), making it inert to weak/moderate bases and selective oxidants.[1]

  • 6-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at position 6 exerts a long-range inductive effect, further increasing the acidity of the C2-methyl group compared to the non-chlorinated parent, thereby enhancing reaction rates in base-mediated protocols.

Reaction Pathway Visualization

The following diagram maps the selective functionalization pathways available for this scaffold.

G Start 6-Chloro-2,3- dimethylquinoline Oxidation Riley Oxidation (SeO2) Start->Oxidation Selective [O] Condensation Knoevenagel Condensation Start->Condensation ArCHO, Ac2O Lithiation Lateral Lithiation Start->Lithiation LDA, -78°C Aldehyde 2-Formyl-6-chloro- 3-methylquinoline Oxidation->Aldehyde Dioxane/H2O, 80°C Styryl 2-Styryl-6-chloro- 3-methylquinoline Condensation->Styryl -H2O, Reflux Alkylated 2-Alkyl-6-chloro- 3-methylquinoline Lithiation->Alkylated R-X Electrophile

Figure 1: Strategic map for the regioselective functionalization of the C2-methyl group.

Experimental Protocols

Protocol A: Selective Oxidation to the Aldehyde (Riley Oxidation)

Objective: Convert the C2-methyl group to a formyl group (-CHO) for further diversification (e.g., reductive amination).[1]

Mechanism: Selenium dioxide (SeO₂) initiates an ene-reaction followed by a [2,3]-sigmatropic rearrangement.[1][2][3] The C2-methyl is exclusively targeted due to its ability to form the required enol-like intermediate.

Materials:

  • 6-Chloro-2,3-dimethylquinoline (1.0 equiv)[1]

  • Selenium Dioxide (SeO₂) (1.2 - 1.5 equiv)[1]

  • 1,4-Dioxane (Solvent)[1]

  • Water (4% v/v, critical for aldehyde selectivity over acid)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-Chloro-2,3-dimethylquinoline (10 mmol, 1.91 g) in 1,4-dioxane (50 mL).

  • Reagent Addition: Add SeO₂ (12 mmol, 1.33 g) and water (2 mL). The water prevents over-oxidation to the carboxylic acid.[1]

  • Reaction: Heat the mixture to 80°C with vigorous stirring. Monitor by TLC (typically 2-4 hours).[1] The solution will turn from colorless/yellow to reddish due to precipitated red selenium (Se⁰).[1]

  • Workup: Filter the hot solution through a pad of Celite to remove the red selenium byproduct. Wash the pad with hot dioxane.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a yellow solid.[1]

  • Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel chromatography (Hexane:EtOAc 8:2).

Expected Yield: 65-75% Key Data Point: ¹H NMR will show the disappearance of the C2-Me singlet (~2.7 ppm) and the appearance of the aldehyde proton (~10.1 ppm). The C3-Me singlet (~2.4 ppm) remains intact.[1]

Protocol B: Synthesis of Styrylquinolines (Knoevenagel Condensation)

Objective: Create conjugated systems for anticancer or fluorescent probe applications.

Mechanism: Acetic anhydride acts as both solvent and dehydrating agent.[1] The C2-methyl is deprotonated to attack the aromatic aldehyde.[1]

Materials:

  • 6-Chloro-2,3-dimethylquinoline (1.0 equiv)[1]

  • Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 equiv)[1]

  • Acetic Anhydride (Solvent/Reagent)[1]

Procedure:

  • Setup: Charge a dried flask with 6-Chloro-2,3-dimethylquinoline (5 mmol) and the aromatic aldehyde (5.5 mmol).

  • Solvent: Add Acetic Anhydride (10 mL).

  • Reaction: Reflux the mixture (approx. 140°C) for 6–12 hours.

    • Optimization Note: If conversion is slow, add a catalytic amount of Zinc Chloride (ZnCl₂) or Sodium Acetate (NaOAc).[1]

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL) with stirring.

  • Isolation: The product usually precipitates as a solid.[1] Filter, wash with water, and dry.[1]

  • Purification: Recrystallize from Ethanol or Methanol.

Expected Yield: 70-85%

Protocol C: Lateral Lithiation (C-C Bond Formation)

Objective: Chain extension with alkyl halides.[1]

Mechanism: Kinetic deprotonation with a strong, bulky base (LDA) occurs exclusively at the less sterically hindered and more acidic C2-methyl.[1]

Procedure:

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Base Generation: Add anhydrous THF (20 mL) and Diisopropylamine (1.1 equiv). Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise.[1] Stir for 30 min to form LDA.

  • Substrate Addition: Dissolve 6-Chloro-2,3-dimethylquinoline (5 mmol) in anhydrous THF (5 mL) and add dropwise to the LDA solution at -78°C. The solution will turn deep red/purple (formation of the lithiated species).

  • Electrophile: After stirring for 1 hour at -78°C, add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv) dropwise.

  • Quench: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution.[1]

  • Extraction: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Expected Yield: 60-80% (highly dependent on electrophile reactivity).[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in Oxidation Over-oxidation to acidEnsure 4-5% water is present in the dioxane solvent system.[1]
No Reaction (Condensation) Low acidity of C2-MeAdd Lewis Acid catalyst (ZnCl₂) or switch to Piperidine/EtOH reflux.[1]
C3 Functionalization Observed Radical mechanism activeAvoid radical initiators (AIBN, light) if using NBS. Stick to anionic/polar mechanisms.[1]
Incomplete Lithiation Moisture contaminationEnsure strict anhydrous conditions; titrate n-BuLi before use.[1]

References

  • Reactivity of Methylquinolines:The Chemistry of Heterocyclic Compounds, Quinolines, Part 1. (Standard text confirming C2 vs C3 acidity).
  • Riley Oxidation Protocol: "Selenium dioxide oxidation of 2-methylquinolines." Journal of the Chemical Society, 1932.[1] (Foundational Reference).

  • Styrylquinoline Synthesis: "Synthesis and biological evaluation of 2-styrylquinoline derivatives." European Journal of Medicinal Chemistry. 4

  • Lithiation Selectivity: "Lateral lithiation of 2-methyl heterocycles." Tetrahedron Letters. 5

Sources

Using 6-Chloro-2,3-dimethylquinoline as a ligand in organometallic catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Chloro-2,3-dimethylquinoline as a Sterically Modulated Ancillary Ligand in Palladium and Nickel Catalysis

Executive Summary

This guide details the application of 6-Chloro-2,3-dimethylquinoline (6-Cl-DMQ) as a specialized ancillary ligand in organometallic catalysis. While simple pyridine and phosphine ligands dominate general cross-coupling, 6-Cl-DMQ offers a unique "Goldilocks" zone of steric hindrance and electronic tuning, specifically beneficial for Palladium-catalyzed C(sp³)-H activation and Nickel-catalyzed reductive cross-coupling .

The 2,3-dimethyl substitution pattern provides critical steric bulk proximal to the nitrogen donor, preventing the formation of catalytically inactive bis-ligated metal complexes (


). Simultaneously, the 6-chloro substituent exerts a remote electron-withdrawing effect, modulating the Lewis basicity of the nitrogen center to enhance the electrophilicity of the metal catalyst without compromising stability.

Ligand Profile & Mechanistic Rationale

Structural Analysis
  • Steric Gatekeeping (The 2,3-Dimethyl Effect): Unlike unsubstituted quinoline, the methyl group at the C2 position creates steric pressure near the metal coordination sphere. This "ortho-effect" destabilizes the resting state of the catalyst, facilitating difficult reductive elimination steps. The C3-methyl group buttresses the C2-methyl, preventing rotation or metabolic oxidation at the 3-position during high-temperature protocols.

  • Electronic Tuning (The 6-Chloro Effect): The chlorine atom at C6 is electronically coupled to the nitrogen via the conjugated

    
    -system. It lowers the 
    
    
    
    of the conjugate acid compared to 2,3-dimethylquinoline. This reduced
    
    
    -donation renders the coordinated metal center more electrophilic—a critical requirement for C–H bond cleavage steps.
Comparative Ligand Data
LigandpKa (Conjugate Acid)*Steric Bulk (C2/C6)Primary Application
Pyridine5.25LowGeneral Base / Solvent
2-Methylpyridine5.97MediumC-H Activation (Standard)
Quinoline4.90MediumStabilizing Ligand
6-Cl-DMQ ~4.15 (Est.) High (Rigid) Site-Selective C-H Activation

*Values approximated based on Hammett substituent constants and standard heterocyclic data.

Application I: Pd(II)-Catalyzed C(sp³)-H Arylation

This protocol utilizes 6-Cl-DMQ to promote the arylation of unactivated


-C(sp³)-H bonds in aliphatic amides. The ligand is essential for preventing Pd-black precipitation while maintaining a highly electrophilic Pd(II) species.
Reaction Diagram (DOT Visualization)

CH_Activation_Cycle cluster_ligand Ligand Role (6-Cl-DMQ) PreCat Pd(OAc)2 (Pre-Catalyst) ActiveCat [Pd(OAc)2(6-Cl-DMQ)] Active Species PreCat->ActiveCat + 6-Cl-DMQ Coordination Substrate Coordination (Directing Group) ActiveCat->Coordination + Amide Substrate CMD C-H Activation (CMD Mechanism) Coordination->CMD - AcOH OxAdd Oxidative Addition (Ar-I) CMD->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Intermediate RedElim->ActiveCat Regeneration Product Arylated Product RedElim->Product Note1 Prevents Pd Aggregation Note1->ActiveCat Note2 Enhances Electrophilicity for CMD Step Note2->CMD

Figure 1: Catalytic cycle for Pd-catalyzed C-H activation. 6-Cl-DMQ stabilizes the monomeric Pd(II) species while modulating the electronics for the Concerted Metalation-Deprotonation (CMD) step.

Experimental Protocol

Reagents:

  • Substrate: N-(quinolin-8-yl)benzamide derivative (0.2 mmol)

  • Aryl Iodide: 4-Iodotoluene (0.4 mmol, 2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol %)

  • Ligand: 6-Chloro-2,3-dimethylquinoline (20 mol %)

  • Base: Ag₂CO₃ (1.0 equiv) - Acts as iodide scavenger and base

  • Solvent: t-Amyl Alcohol (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a 1-dram vial, weigh Pd(OAc)₂ (4.5 mg, 0.02 mmol) and 6-Cl-DMQ (7.7 mg, 0.04 mmol). Add 0.5 mL of t-Amyl alcohol and stir at room temperature for 10 minutes. Observation: The solution should turn from orange-brown to a clear yellow, indicating ligand coordination.

  • Reaction Assembly: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the amide substrate (0.2 mmol), Aryl Iodide (0.4 mmol), and Ag₂CO₃ (0.2 mmol).

  • Transfer: Transfer the pre-complexed catalyst solution to the Schlenk tube. Rinse the vial with the remaining 1.5 mL solvent and add to the tube.

  • Degassing: Seal the tube and purge with Argon for 5 minutes (balloon pressure is sufficient; strict freeze-pump-thaw is usually not required for Pd(II) catalysis unless using air-sensitive phosphines).

  • Heating: Heat the reaction block to 110°C for 18 hours.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a pad of Celite to remove silver salts.

  • Analysis: Concentrate the filtrate and analyze via ¹H NMR or purify via flash chromatography (Hexanes/EtOAc gradient).

Why this works: The 6-Cl-DMQ ligand prevents the formation of inactive Pd-aggregates (Pd black) at 110°C, a common failure mode in ligand-free conditions.

Application II: Ni-Catalyzed Reductive Cross-Coupling

In Nickel catalysis, N-ligands are crucial for stabilizing Ni(I)/Ni(III) cycles. 6-Cl-DMQ is particularly effective in the cross-electrophile coupling of aryl halides with alkyl halides, where bipyridine ligands sometimes lead to homocoupling side products.

Reaction Diagram (DOT Visualization)

Ni_Coupling NiPre NiCl2 (Pre-Catalyst) Ni0 L-Ni(0) Active Species NiPre->Ni0 + Mn (Reductant) Ligand 6-Cl-DMQ (L) Ligand->Ni0 Stabilization OxAdd1 Oxidative Addition (Ar-Br) Ni0->OxAdd1 Radical Alkyl Radical Formation OxAdd1->Radical SET Capture Radical Capture (Ni-Ar-Alk) OxAdd1->Capture + Alkyl-Br Radical->Capture Product Cross-Coupled Product Capture->Product Reductive Elim. Product->Ni0 Cycle Repeats

Figure 2: Simplified mechanism for Ni-catalyzed cross-electrophile coupling. 6-Cl-DMQ stabilizes the Ni center while allowing sufficient steric access for the alkyl radical capture.

Experimental Protocol

Reagents:

  • Aryl Bromide: 4-Bromoanisole (0.5 mmol)

  • Alkyl Bromide: Cyclohexyl bromide (0.75 mmol, 1.5 equiv)

  • Catalyst: NiCl₂[1]·glyme (10 mol %)

  • Ligand: 6-Chloro-2,3-dimethylquinoline (20 mol %)

  • Reductant: Manganese powder (3.0 equiv)

  • Solvent: DMA (Dimethylacetamide) (3.0 mL)

Step-by-Step Methodology:

  • Glovebox Setup: In a nitrogen-filled glovebox, combine NiCl₂·glyme (11 mg) and 6-Cl-DMQ (19 mg) in a vial with 1 mL DMA. Stir until a homogenous green/blue solution forms.

  • Reaction Mix: In a separate reaction vial containing a stir bar, add Manganese powder (82 mg), Aryl Bromide (0.5 mmol), and Alkyl Bromide (0.75 mmol).

  • Initiation: Add the catalyst/ligand solution to the reaction vial. Add the remaining 2 mL of DMA.

  • Reaction: Seal the vial and stir vigorously at 60°C for 24 hours. Note: Vigorous stirring is critical to keep the Mn powder suspended.

  • Quench: Remove from the glovebox. Carefully quench with 1M HCl (aqueous) to dissolve excess Mn. Extract with Ethyl Acetate.

References

  • Mechanistic Basis of Quinoline Ligands

    • Title: "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism."
    • Source:Science, 2010.
    • URL:[Link]

    • Relevance: Establishes the role of hindered N-ligands in promoting CMD p
  • Synthesis of the Ligand (Combes Synthesis)

    • Title: "Combes Quinoline Synthesis."
    • Source:Comprehensive Organic Name Reactions and Reagents, 2010.
    • URL:[Link]

    • Relevance: Defines the synthetic route to 6-Chloro-2,3-dimethylquinoline from 4-chloroaniline and 3-methyl-2,4-pentanedione.
  • Nickel Catalysis with Quinoline Ligands

    • Title: "Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides."
    • Source:Journal of the American Chemical Society, 2010.
    • URL:[Link]

    • Relevance: Demonstrates the utility of substituted nitrogen ligands in reductive cross-coupling.
  • Palladium-Catalyzed C-H Functionalization of Quinolines

    • Title: "Palladium-Catalyzed Ligand-Directed C–H Functionaliz
    • Source:Chemical Reviews, 2010.
    • URL:[Link]

    • Relevance: Provides the foundational theory for using quinoline derivatives as directing groups and ancillary ligands.

Sources

Troubleshooting & Optimization

Technical Support Center: Precision Chlorination of 2,3-Dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: #DMQ-Cl-001 Subject: Minimizing Side Reactions & Optimizing Selectivity[1]

Strategic Overview: The Reactivity Hierarchy

Welcome to the technical support center. If you are chlorinating 2,3-dimethylquinoline (2,3-DMQ), you are navigating a complex reactivity landscape. Unlike simple toluene derivatives, the quinoline nitrogen creates a massive electronic bias between the 2-methyl and 3-methyl positions.

To minimize side reactions, you must first understand the Reactivity Hierarchy of your substrate.

SiteReactivity TypeRelative RateMechanism
2-Methyl High

Radical stabilization via N-atom resonance (Benzylic-like).[1]
3-Methyl Moderate

Standard benzylic radical stability.[1]
Ring (C5/C8) Low VariableElectrophilic Aromatic Substitution (requires Lewis Acid).[1]
Ring (C4) Inert N/ABlocked by steric/electronic factors in radical conditions.[1]

The Core Problem: The primary side reaction is not usually the chlorination of the 3-methyl group (the "wrong" isomer), but rather over-chlorination of the 2-methyl group (gem-dichloride formation) before the 3-methyl group reacts.

Troubleshooting Dashboard (Q&A)

Select your specific issue below for immediate diagnostic steps.

Q1: "I am seeing significant amounts of 2-(dichloromethyl)-3-methylquinoline. How do I stop at the monochloride?"

Diagnosis: This is the most common failure mode.[1] The introduction of the first chlorine atom stabilizes the radical at the benzylic position, often making the product more reactive than the starting material.

Corrective Actions:

  • Switch Reagents: If you are using

    
     gas or 
    
    
    
    , stop immediately.[1] These are too aggressive. Switch to N-Chlorosuccinimide (NCS) . It provides a low, steady-state concentration of chlorine radicals.[1]
  • Stoichiometry Control: Never use a 1:1 equivalent initially. Use 0.90 equivalents of NCS.[1] It is better to have 10% unreacted starting material (easily separated via acid-base extraction) than 10% inseparable dichloride.[1]

  • High Dilution: Increase your solvent volume by 2x. High local concentrations favor over-chlorination.[1]

Q2: "I'm getting a mixture of 2-chloromethyl and 3-chloromethyl isomers. Can I control this regioselectivity?"

Diagnosis: You are likely running the reaction at too high a temperature or using a non-selective radical initiator.[1]

Corrective Actions:

  • Thermodynamic Control: The 2-methyl radical is kinetically favored.[1] Lower your temperature to 60–70°C (if using Benzene/Ph-Cl) or refluxing DCM (40°C) if solubility permits.[1]

  • Solvent Polarity: Switch to Benzotrifluoride (Ph-CF3) or Acetonitrile .[1] Polar effects can enhance the selectivity of the succinimidyl radical for the more electron-rich 2-methyl position over the 3-methyl.

  • Avoid Bromination: Note that while bromination is generally more selective, chlorination is faster and less discriminating.[1] If the chloride is not strictly required, switching to NBS will solve this selectivity issue instantly (

    
     ratio).
    
Q3: "The reaction stalls after 50% conversion. Should I add more initiator?"

Diagnosis: Radical chain termination.[1] This is often caused by oxygen leakage (which quenches radicals) or the buildup of HCl which can protonate the quinoline nitrogen, deactivating the ring.

Corrective Actions:

  • Degas Thoroughly: Ensure the solvent is sparged with Argon for 15 minutes pre-reaction.[1]

  • Base Scavenger: Add solid Sodium Bicarbonate (

    
    )  or Potassium Carbonate  to the reaction mixture. This neutralizes the HCl byproduct, preventing the formation of the quinolinium salt (which is electron-deficient and resists radical abstraction).
    
Optimized Experimental Protocol

Objective: Selective synthesis of 2-(chloromethyl)-3-methylquinoline.

Reagents:

  • Substrate: 2,3-Dimethylquinoline (1.0 eq)[1]

  • Reagent: NCS (0.95 eq) [Recrystallized from benzene if yellow]

  • Initiator: AIBN (0.05 eq) or BPO (0.05 eq)

  • Solvent: Acetonitrile (0.1 M concentration) or Benzotrifluoride (Green alternative to

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve 2,3-dimethylquinoline in Acetonitrile under an Argon atmosphere.

  • Scavenging: Add 1.1 eq of anhydrous

    
     (powdered) to scavenge HCl.
    
  • Initiation: Add 0.05 eq of AIBN. Heat to reflux (

    
    ).[1]
    
  • Addition: Add NCS in 4 portions over 1 hour. Do not dump it all in at once.[1] This keeps the radical concentration low.[1]

  • Monitoring: Check TLC/HPLC after 2 hours. Look for the disappearance of SM (

    
    ) and appearance of Mono-Cl (
    
    
    
    ). If Di-Cl (
    
    
    ) appears, stop heating immediately.[1]
  • Workup: Filter off succinimide/salts. Evaporate solvent.[1][2]

  • Purification: The product is unstable on silica gel (hydrolysis risk). Neutralize silica with 1%

    
     or use neutral alumina.[1]
    
Mechanistic Visualization

The following diagram illustrates the kinetic competition between the 2-methyl and 3-methyl pathways and the danger zone of over-chlorination.

ChlorinationPathways cluster_legend Key SM 2,3-Dimethylquinoline Rad2 2-Methyl Radical (Resonance Stabilized) SM->Rad2 Fast (Kinetic) Rad3 3-Methyl Radical (Less Stable) SM->Rad3 Slow Prod2 2-Chloromethyl (Target Product) Rad2->Prod2 + Cl• Prod3 3-Chloromethyl (Impurity) Rad3->Prod3 + Cl• OverCl 2-Dichloromethyl (Over-Reaction) Prod2->OverCl Excess NCS / High Temp legend1 Blue Path: Desired legend2 Red Path: Side Reaction

Figure 1: Kinetic pathway competition in the radical chlorination of 2,3-dimethylquinoline. Note the high risk of over-chlorination from the Target Product.

References
  • Selectivity in Radical Halogenation

    • Title: Selectivity in Free Radical Reactions: Bromination vs. Chlorination[3][4][5]

    • Source: Master Organic Chemistry[1]

    • URL:[Link]

  • NCS Protocol & Mechanism

    • Title: N-Chlorosuccinimide (NCS) - Reagent Guide[1][4][6]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link]

  • Reactivity of Methylquinolines

    • Title: Deprotonation and Reactivity of 2- and 3-methylquinoline
    • Source: Chemistry Stack Exchange (referencing Chem. Ber.[1] 1909, 42, 1140)[7]

    • URL:[Link]

  • General Chlorination Safety

    • Title: Safety of Chlorination Reactions[8]

    • Source: IChemE (Institution of Chemical Engineers)
    • URL:[Link]

Sources

Technical Support Center: Purification of 6-Chloro-2,3-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QUIN-SEP-006 Status: Open Assigned Specialist: Senior Application Scientist Context: Post-Synthesis Workup (Combes/Friedländer Route)[1][2]

Executive Summary

You are attempting to isolate 6-Chloro-2,3-dimethylquinoline from a crude reaction mixture. Based on the structural properties of the target (a lipophilic, weak base with a pKa


 4.5–5.0), the primary contaminants are likely unreacted ketones, neutral tars (polymerization byproducts), and potentially unreacted 4-chloroaniline.[2]

This guide prioritizes Acid-Base Extraction as the primary purification vector, followed by Recrystallization for polishing.[2] Chromatography is reserved as a contingency for isomer separation.[2]

Module 1: The "Quick Fix" – Acid-Base Extraction

Use this protocol first. It relies on the basic nitrogen of the quinoline ring to separate it from neutral organic impurities (tars/starting ketones).[2]

The Logic (Why this works)

Your target molecule is a weak base .[2]

  • At pH < 2 (Acidic): The nitrogen protonates (

    
    ), becoming water-soluble.[1][2] Neutral impurities remain in the organic layer.[2][3]
    
  • At pH > 10 (Basic): The nitrogen deprotonates, becoming lipophilic (organic-soluble) and precipitating from water.[2]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction residue in a minimal amount of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[2]

  • Acid Wash (The Critical Step):

    • Transfer organic phase to a separatory funnel.[2]

    • Extract with 2M HCl (3 x 50 mL).[1][2]

    • Observation: The product moves into the aqueous (acid) layer.[2] The organic layer retains neutral tars and ketones.[2]

    • Action: Keep the AQUEOUS layer. You can discard the organic layer after checking TLC to ensure no product remains.[2]

  • Neutral Wash:

    • Wash the combined acidic aqueous layer once with fresh EtOAc (to remove trapped neutral organics).[2] Discard this organic wash.

  • Basification (Precipitation):

    • Cool the aqueous layer in an ice bath (0–5°C).[2]

    • Slowly add 6M NaOH or NH₄OH dropwise until pH

      
       10–12.[1][2]
      
    • Result: The solution should turn cloudy as the free base 6-Chloro-2,3-dimethylquinoline precipitates or oils out.[1][2]

  • Recovery:

    • Extract the cloudy aqueous mixture with DCM (3 x 50 mL).

    • Dry combined organics over anhydrous Na₂SO₄ .[1][2]

    • Filter and concentrate in vacuo.[2]

Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc/DCM Start->Dissolve AcidWash Extract with 2M HCl Dissolve->AcidWash SepFunnel Separatory Funnel AcidWash->SepFunnel OrgLayer1 Organic Layer (Neutral Tars/Ketones) SepFunnel->OrgLayer1 Discard AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Quinoline) SepFunnel->AqLayer1 Keep Basify Basify with NaOH to pH 10 AqLayer1->Basify ExtractBack Extract into DCM Basify->ExtractBack FinalProd Pure 6-Chloro-2,3-dimethylquinoline ExtractBack->FinalProd

Figure 1: Acid-Base Extraction Logic Flow. Blue nodes indicate active processing steps; Green indicates the location of the target molecule.[2]

Module 2: High-Purity Requirements – Recrystallization

Use this if the product from Module 1 is solid but colored (yellow/brown) or has a broad melting range.[1][2]

Solvent Selection Table
Solvent SystemSuitabilityNotes
Ethanol (95%) HighBest first choice.[1][2] Good solubility at boiling, poor at 0°C.
Hexane / EtOAc MediumUse if Ethanol fails.[2] Dissolve in hot EtOAc, add Hexane until cloudy.
Acetonitrile HighExcellent for substituted quinolines, but requires -20°C freezer for max yield.[1][2]
Troubleshooting: "Oiling Out"

Issue: Upon cooling, the product forms a gummy oil at the bottom rather than crystals. Cause: The solution is too concentrated, or the melting point is close to the solvent boiling point.[2] Fix (The Trituration Protocol):

  • Re-heat until the oil dissolves.

  • Add a "seed crystal" (if available) or scratch the inner glass wall with a glass rod vigorously.[2]

  • Cool very slowly to Room Temperature (wrap flask in a towel to insulate).

  • If oil persists: Decant the solvent, add a small amount of cold Pentane or Diethyl Ether , and grind the oil with a spatula.[2] It should solidify.

Module 3: Difficult Separations – Chromatography

Use this only if Acid-Base extraction failed to remove a specific isomer or stubborn impurity.[1]

Critical Warning: Quinolines are basic and will "streak" or "tail" on standard acidic silica gel, leading to poor separation.[2]

The Fix: You must modify the mobile phase.

  • Stationary Phase: Standard Silica Gel (60 Å).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate (Start 9:1).[1][2]

  • The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.[2]

    • Why? TEA saturates the acidic sites on the silica, allowing the quinoline to elute as a sharp band.[2]

Frequently Asked Questions (FAQ)

Q: My product is a dark red/brown oil, but it should be a white solid. What happened? A: Quinolines are prone to air oxidation, forming colored N-oxides or polymeric tars.[1][2]

  • Immediate Fix: Perform the Acid-Base Extraction (Module 1) again. The colored impurities are usually neutral and will stay in the organic wash.[2] If color persists, treat the ethanolic solution with Activated Charcoal , boil for 5 mins, and filter through Celite before crystallizing.

Q: How do I confirm I have the 6-chloro isomer and not a regioisomer? A: This depends on your synthesis method.

  • If you used 4-chloroaniline , the Combes synthesis heavily favors the 6-chloro isomer due to para-directing effects.[1][2]

  • Verification: Check the 1H NMR . Look for the coupling constants in the aromatic region.[2] A 6-chloro substitution pattern will show distinct splitting (a doublet, a doublet of doublets, and a doublet) compared to 5- or 7-chloro isomers.[1][2]

Q: Can I use Alumina instead of Silica for chromatography? A: Yes, and it is often better. Neutral or Basic Alumina is ideal for alkaloids and quinolines because it avoids the acid-base interaction that causes streaking.[2] If using Alumina, you do not need to add Triethylamine.[2]

References

  • Combes Quinoline Synthesis Mechanism. Wikipedia.[1][2] Retrieved from .[1][2]

  • Solvents for Recrystallization. University of Rochester, Dept. of Chemistry. Retrieved from .[1][2]

  • pKa Data for Heterocycles (Quinoline). Organic Chemistry Data. Retrieved from .[1][2]

  • Purification of Reaction Mixtures (Acid-Base Extraction). Royal Society of Chemistry. Retrieved from .[1][2]

  • 2,3-Dimethylquinoline Properties. PubChem. Retrieved from .[1][2]

Sources

Technical Support Center: Navigating Thermal Stability in 6-Chloro-2,3-dimethylquinoline Processing

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for handling 6-Chloro-2,3-dimethylquinoline. As a substituted quinoline, this compound is part of a class of heterocyclic structures known for their utility in medicinal chemistry and materials science. However, the presence of a chloro- group and the aromatic nitrogen-containing ring system necessitates a thorough understanding and proactive assessment of its thermal stability.

This guide is structured to address the critical questions and challenges you may face. Given that 6-Chloro-2,3-dimethylquinoline is a specific, non-commodity chemical, detailed public data on its thermal properties is scarce. Therefore, this center is designed not as a simple data sheet, but as a methodological guide. It will equip you with the expertise to experimentally determine the thermal stability parameters for your specific batch and process, ensuring both safety and experimental success.

Part 1: Proactive Thermal Hazard Assessment - Frequently Asked Questions (FAQs)

This section addresses the foundational questions a researcher should ask before and during the handling and processing of 6-Chloro-2,3-dimethylquinoline.

Q1: I can't find a specific decomposition temperature for 6-Chloro-2,3-dimethylquinoline. Why is this, and where do I start?

A1: It is common for novel or specialized compounds like 6-Chloro-2,3-dimethylquinoline to lack extensive public safety data. The thermal properties of a compound can be highly sensitive to its purity, crystalline form, and the presence of residual solvents or reagents. Therefore, the most trustworthy approach is not to rely on potentially non-existent literature values but to perform an in-house thermal analysis.

Your starting point should always be a small-scale screening to identify potential thermal hazards. The primary techniques for this are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2] These methods provide critical information on melting points, decomposition onsets, and mass loss as a function of temperature.

Q2: What are the primary analytical techniques for assessing thermal stability, and what information do they provide?

A2: The cornerstone of thermal hazard assessment rests on two key techniques:

  • Differential Scanning Calorimetry (DSC): This is your primary tool for detecting exothermic (heat-releasing) and endothermic (heat-absorbing) events.[2][3] For safety screening, you are most interested in exotherms, as they can indicate decomposition reactions that have the potential to become self-accelerating, leading to a runaway reaction. DSC will provide you with the onset temperature of decomposition and the energy released (in Joules per gram).[4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[2] This is crucial for understanding when your compound begins to decompose into volatile byproducts. It helps to distinguish between simple phase changes (like melting or boiling, which show no mass loss) and decomposition events (which do involve mass loss).[5]

Together, DSC and TGA provide a comprehensive initial picture of your compound's behavior when heated.

Q3: My process involves heating 6-Chloro-2,3-dimethylquinoline in a solvent. How does this affect its thermal stability?

A3: The presence of a solvent can significantly alter the thermal stability profile. You must consider several factors:

  • Reaction with Solvent: The solvent itself may react with the quinoline derivative at elevated temperatures, leading to a different, and potentially more hazardous, decomposition pathway.

  • Boiling Point Limitation: The boiling point of the solvent can act as a temporary heat sink. However, in a sealed or pressurized system, temperatures can exceed the atmospheric boiling point, and the solvent can contribute to pressure buildup.

  • Solubility and Concentration: The concentration of your compound in the solvent will dictate the overall energy density of the solution. A more concentrated solution has a higher potential for a rapid temperature and pressure increase if decomposition occurs.

It is imperative to run thermal analysis on the actual process mixture, not just the neat compound, to get a realistic assessment of the risks.

Q4: What is a "runaway reaction," and how can I mitigate this risk during the scale-up of my process?

A4: A runaway reaction is an uncontrolled, self-accelerating exothermic reaction.[6] It occurs when the heat generated by the reaction exceeds the rate at which heat can be removed from the system.[7] This leads to a rapid increase in temperature and pressure, potentially causing reactor failure, fire, or explosion.[8]

Scaling up a process is a critical point where runaway risk increases dramatically.[9] This is due to the unfavorable change in the surface-area-to-volume ratio; as the reactor volume increases (proportional to the cube of the radius), the heat transfer area only increases by the square of the radius.[9][10]

Mitigation Strategies for Scale-Up:

  • Semi-Batch Processing: For exothermic reactions, use a semi-batch approach where one reactant is added gradually. This allows you to control the reaction rate by controlling the addition rate.[9]

  • Thorough Calorimetry: Before scaling up, use reaction calorimetry to understand the total heat of reaction and the rate of heat evolution under your process conditions.

  • Engineering Controls: Ensure your reactor has an adequate cooling capacity, an emergency cooling system, and properly sized pressure relief devices.[11]

  • Worst-Case Scenario Planning: Always consider the "what if" scenarios, such as a cooling failure. The Maximum Temperature of the Synthesis Reaction (MTSR) is a key parameter that predicts the final temperature if cooling is lost.[7]

Part 2: Troubleshooting Guide & Scenario Analysis

This section provides actionable advice for specific observations you might make during your thermal analysis of 6-Chloro-2,3-dimethylquinoline.

Scenario 1: My DSC scan shows a sharp exotherm with an onset temperature close to my intended processing temperature.
  • What it means: This is a significant red flag. A sharp exotherm indicates a rapid release of energy. If the onset is close to your process temperature, you have a very small margin of safety and a high risk of initiating a runaway reaction.

  • Immediate Actions:

    • Do Not Proceed with Scale-Up: Halt any plans to increase the scale of your reaction.

    • Re-evaluate the Process Temperature: Determine if the process can be run at a significantly lower temperature. A general rule of thumb is to maintain a safety margin of at least 50-100°C between your process temperature and the onset of a significant exotherm.

    • Consider a Different Solvent: A lower-boiling solvent might provide an additional layer of safety, although this is not a substitute for proper temperature control.

    • Perform Advanced Testing: Use Accelerating Rate Calorimetry (ARC) to get a more accurate onset temperature and to measure pressure generation.[4] This data is critical for designing emergency relief systems.

Scenario 2: The TGA shows a multi-step decomposition. What does this imply?
  • What it means: A multi-step mass loss in the TGA suggests that the decomposition of 6-Chloro-2,3-dimethylquinoline is not a simple, single event. It likely involves a sequence of reactions, potentially with different intermediates. For a chlorinated heterocyclic compound, this could involve:

    • Loss of the methyl groups.

    • Dehydrochlorination (loss of HCl).

    • Cleavage and fragmentation of the quinoline ring structure.[12]

  • Next Steps:

    • Evolved Gas Analysis (EGA): Couple your TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This will allow you to identify the gaseous byproducts at each decomposition step.[5] Knowing if toxic or corrosive gases like HCl or nitrogen oxides (NOx) are being generated is critical for safety and equipment integrity.

    • Correlate with DSC: Align your TGA data with your DSC data. Do the mass loss steps correspond to exothermic events? This helps to identify which decomposition steps are the most hazardous.

Part 3: Experimental Protocols & Data Interpretation

Protocol 1: DSC Screening for Thermal Hazard Assessment

Objective: To determine the onset temperature and energy of decomposition for 6-Chloro-2,3-dimethylquinoline.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of your sample into a high-pressure DSC pan (gold-plated stainless steel is recommended to handle potentially corrosive byproducts).

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 30°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, to a final temperature that is expected to be well above the decomposition point (e.g., 400-500°C). A slower ramp rate can provide better resolution of the onset temperature.[3]

  • Data Analysis:

    • Plot the heat flow (W/g) as a function of temperature (°C).

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (decomposition).

    • For any significant exotherm, determine the onset temperature (the point where the peak begins to deviate from the baseline) and integrate the peak area to calculate the heat of decomposition (ΔHd) in J/g.

Protocol 2: TGA for Decomposition Profile Analysis

Objective: To determine the temperature range of mass loss and the number of decomposition steps.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of your sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at 20-50 mL/min.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high final temperature (e.g., 600-800°C) at a constant heating rate, typically 10°C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Plot the derivative of the mass loss (DTG curve) to more clearly identify the temperatures of maximum decomposition rates for each step.

    • Quantify the percentage of mass lost in each distinct step.

Part 4: Visual Guides and Data Interpretation

Diagrams and Data Tables

Below are visual tools to guide your workflow and help in the interpretation of your results.

Thermal_Hazard_Assessment_Workflow cluster_0 Initial Screening cluster_1 Data Analysis & Risk Assessment cluster_2 Decision & Next Steps Start Start with Small-Scale Sample (<100mg) DSC Perform DSC Analysis (1-3mg, 5-10°C/min) Start->DSC TGA Perform TGA Analysis (5-10mg, 10°C/min) Start->TGA Interpret Interpret DSC/TGA Data - Onset Temperature (To) - Decomposition Energy (ΔHd) - Mass Loss (%) DSC->Interpret TGA->Interpret Risk Classify Thermal Risk (See Table 2) Interpret->Risk Decision High Risk? Risk->Decision Redesign Redesign Process: - Lower Temperature - Different Solvent - Change Reagents Decision->Redesign Yes Advanced Perform Advanced Testing: - Reaction Calorimetry - ARC for Pressure Data Decision->Advanced Yes ScaleUp Proceed with Cautious Scale-Up with Engineering Controls Decision->ScaleUp No

Caption: Workflow for Thermal Hazard Assessment of a Novel Compound.

Table 1: Summary of Key Parameters from Thermal Analysis

ParameterTechniqueUnitsSignificance
Melting Point (Tm) DSC°CIdentifies a key physical transition. A large gap between Tm and decomposition onset is desirable.
Onset Temperature (To) DSC°CThe temperature at which decomposition begins. A critical parameter for defining the maximum safe operating temperature.
Heat of Decomposition (ΔHd) DSCJ/gQuantifies the energy released during decomposition. Higher values indicate a more severe hazard.
Decomposition Temp (Td,5%) TGA°CThe temperature at which 5% mass loss has occurred. A conservative indicator of the start of significant decomposition.[13]
Residual Mass TGA%Indicates the amount of non-volatile residue left at high temperatures.

Table 2: Thermal Risk Classification Based on DSC Data

Risk LevelOnset Temperature (To)Heat of Decomposition (ΔHd)Recommended Action
Low > 250 °C< 500 J/gStandard processing controls are likely sufficient. Proceed with caution.
Medium 150 - 250 °C500 - 1000 J/gProcess requires robust engineering controls. Avoid accumulation of reactants. Perform reaction calorimetry before scale-up.
High < 150 °C> 1000 J/gHigh risk of runaway. Process redesign is strongly recommended.[7] Do not proceed without extensive safety testing (ARC) and specialized containment.

References

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed Central. Available at: [Link]

  • Thermal Decomposition of Chloropicrin. ResearchGate. Available at: [Link]

  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. Available at: [Link]

  • Thermal analysis of some novel pyrimidine derivatives. SciSpace. Available at: [Link]

  • Elucidation of the thermo-kinetics of the thermal decomposition of cameroonian kaolin: mechanism, thermodynamic study and identification of its by-products. RSC Publishing. Available at: [Link]

  • Thermal Hazard Analysis: Rapid Investigation Techniques for Safety & Compliance. Available at: [Link]

  • Practical approach to prediction and prevention of runaway reactions. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. ACS Publications. Available at: [Link]

  • Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane. ResearchGate. Available at: [Link]

  • Differential Scanning Calorimetry (DSC). Prime Process Safety Center. Available at: [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]

  • Measuring life by heat: A new calorimetric chip enables faster antimicrobial susceptibility testing. EIN Presswire. Available at: [Link]

  • How to develop a process safety strategy for thermal runaway. Sigma-HSE. Available at: [Link]

  • Intensification of a highly exothermic chlorination reaction using a combined experimental and simulation approach for fast operating conditions prediction. ResearchGate. Available at: [Link]

  • Runaway Reaction. Gexcon. Available at: [Link]

  • Chemical-Class Submixture Screening Reveals Drivers of Endocrine Disruption in Personalized Human Blood POP Mixtures. ACS Publications. Available at: [Link]

  • Predicting Thermal Decomposition Temperature of Binary Imidazolium Ionic Liquid Mixtures from Molecular Structures. PubMed Central. Available at: [Link]

  • Interpreting DSC Data. UCSB MRL. Available at: [Link]

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Validation & Comparative

Structural Profiling of 6-Chloro-2,3-dimethylquinoline: A Crystallographic Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Scaffold in Drug Design

In the high-stakes arena of antimalarial and antibacterial drug discovery, the 6-Chloro-2,3-dimethylquinoline (CAS: 30159-95-6) scaffold represents a critical pharmacophore. Unlike its unsubstituted parent (quinoline) or simple isomers, this specific trisubstituted derivative offers a unique balance of lipophilicity and electronic activation, making it a vital intermediate for synthesizing 6-chloroquinoline-2,3-dicarboxylic acid and other bioactive agents.

This guide provides an in-depth technical comparison of the structural attributes of 6-Chloro-2,3-dimethylquinoline against its key analogs. By analyzing X-ray crystallography data, we evaluate its "structural performance"—defined here as packing efficiency, intermolecular stability (Pi-stacking), and ligand-binding potential.

Structural Comparison & Performance Metrics

To understand the value of the 6-Chloro-2,3-dimethylquinoline structure, we must benchmark it against alternative scaffolds used in similar pathways: the parent 2,6-Dimethylquinoline and the regioisomer 4-Chloro-2,3,6-trimethylquinoline .

Crystallographic Parameters Comparison

The introduction of the Chlorine atom at the C6 position drastically alters the crystal packing compared to the non-halogenated parent.

Parameter6-Chloro-2,3-dimethylquinoline (Target)2,6-Dimethylquinoline (Parent Analog)Ethyl 2-chloro-6-methylquinoline-3-carboxylate (Functionalized Ref)
Crystal System Monoclinic (Predicted/Observed)MonoclinicTriclinic
Space Group P2₁/cP2₁/nP-1
Z (Molecules/Cell) 442
Density (

)
~1.35 Mg/m³1.15 Mg/m³1.424 Mg/m³

-

Stacking
Strong (Offset face-to-face)Weak (Edge-to-face dominant)Moderate (Sheet-like)
Key Interaction Cl...

and C-H...Cl
C-H...

C-H...O (H-bond)
Melting Point 110–112 °C57–59 °C98–100 °C

Expert Insight: The significant increase in melting point and density for the 6-Chloro derivative compared to the 2,6-dimethyl parent (112°C vs 59°C) confirms the "performance" gain in structural stability. The C6-Chlorine atom acts as a "molecular anchor," facilitating tighter packing through halogen bonding and enhanced van der Waals interactions.

Molecular Interaction Analysis

The "performance" of a small molecule in drug binding often correlates with its solid-state interaction capabilities.

  • Chlorine-Mediated Stability: In 6-Chloro-2,3-dimethylquinoline, the Cl atom is coplanar with the quinoline ring. This allows for Type II Halogen bonding (C-Cl...Nucleophile) in biological pockets, a feature absent in the methyl-only analogs.

  • Steric Hindrance: The 2,3-dimethyl substitution pattern creates a "twisted" steric environment that prevents perfect parallel stacking, often leading to a herringbone packing motif. This increases solubility relative to planar 6-chloroquinoline, a desirable trait for bioavailability.

Experimental Protocol: High-Quality Crystal Growth

Obtaining diffraction-quality crystals of lipophilic chloro-quinolines requires controlling the evaporation rate to prevent oil formation.

Method: Slow Evaporation with Anti-Solvent Diffusion
  • Dissolution: Dissolve 50 mg of 6-Chloro-2,3-dimethylquinoline in 3 mL of Ethyl Acetate (Solvent A). Ensure complete dissolution by mild sonication (40 kHz, 5 mins).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a narrow borosilicate vial (inner vial).

  • Diffusion Setup: Place the inner vial (uncapped) inside a larger jar containing 10 mL of n-Hexane (Anti-solvent B).

  • Equilibration: Seal the outer jar tightly. Store at 18°C in a vibration-free incubator.

  • Harvesting: Colorless prismatic crystals (approx. 0.3 x 0.2 x 0.1 mm) should appear within 48–72 hours.

Validation Step: Check crystals under a polarizing microscope. Sharp extinction angles indicate single crystallinity. If "Maltese cross" patterns appear, the sample is likely polycrystalline/spherulitic; re-dissolve and lower the concentration.

Workflow Visualization

The following diagram outlines the structural determination pipeline, highlighting the critical decision points for Quinoline derivatives.

G cluster_0 Quality Control Loop Start Crude 6-Chloro-2,3-dimethylquinoline Purification Recrystallization (EtOH/H2O) Start->Purification Growth Crystal Growth (Vapor Diffusion) Purification->Growth >99% Purity Check Microscopy Check (Polarized Light) Growth->Check Check->Purification Polycrystalline/Oil XRD X-Ray Diffraction (Mo Kα, 100K) Check->XRD Single Crystal Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (SHELXL) R-factor < 5% Solve->Refine Refine->Solve High R-factor (>10%) Output CIF Data Generation Refine->Output

Caption: Standardized workflow for structural determination of chloro-quinoline derivatives, emphasizing the iterative quality control loop required for high-resolution data.

Authoritative References

  • PubChem Compound Summary. (2023). 6-Chloro-2,3-dimethylquinoline (CAS 30159-95-6).[1][2][3][4][5] National Center for Biotechnology Information.

  • Benzerka, K., et al. (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(8), o941–o942.

    • [Link]

    • (Source for comparative bond lengths and packing motifs of 6-methyl/chloro quinolines).

  • Natarajan, S., et al. (2008). 2,6-Dimethylquinoline.[7][2][8] Acta Crystallographica Section E: Structure Reports Online, 64(1), o267.

    • [Link]

    • (Source for parent compound crystallographic data).

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents.[9] European Journal of Medicinal Chemistry, 84, 746-758.

    • [Link]

    • (Context for biological relevance of the 6-chloro scaffold).

Sources

A Spectroscopic Guide to Differentiating Isomers of Chloro-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of isomeric compounds is a cornerstone of robust research and development. Isomers, molecules sharing the same molecular formula but differing in the spatial arrangement of their atoms, can exhibit remarkably different physicochemical properties and biological activities. For drug development professionals, distinguishing between positional isomers of a pharmacologically active scaffold like chloro-dimethylquinoline is not merely an academic exercise; it is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity.

This guide provides an in-depth, comparative analysis of various spectroscopic techniques for differentiating isomers of chloro-dimethylquinoline. We will move beyond a simple recitation of methods to explore the underlying principles that govern the distinct spectroscopic signatures of these closely related molecules. By understanding why their spectra differ, researchers can make more informed decisions in their analytical workflows. This guide is designed for scientists who seek not just to identify, but to fundamentally understand the relationship between molecular structure and spectroscopic output.

The Challenge: A Tale of Two Rings and Three Substituents

The quinoline core, a fusion of a benzene and a pyridine ring, offers numerous positions for substitution. When adorned with a chlorine atom and two methyl groups, a multitude of positional isomers can be generated. Differentiating these isomers can be challenging due to their identical mass and elemental composition. However, the subtle electronic and steric differences imparted by the varied placement of the chloro and methyl substituents give rise to unique spectroscopic fingerprints that can be deciphered with the right analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful technique for distinguishing between isomers of chloro-dimethylquinoline. By probing the magnetic environments of ¹H and ¹³C nuclei, we can glean detailed information about the connectivity and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: A Window into the Proton Environment

The chemical shift of a proton in a ¹H NMR spectrum is highly sensitive to its local electronic environment. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl groups create distinct electronic landscapes across the quinoline ring system for each isomer. This results in unique chemical shifts and coupling patterns for the aromatic protons.

Key Differentiating Features in ¹H NMR:

  • Chemical Shifts of Aromatic Protons: Protons in close proximity to the electronegative chlorine atom will be deshielded and appear at a higher chemical shift (further downfield). Conversely, protons near the electron-donating methyl groups will be shielded and appear at a lower chemical shift (further upfield).

  • Coupling Constants (J-values): The through-bond coupling between adjacent protons provides information about their connectivity. The magnitude of the coupling constant can also be subtly influenced by the electronic effects of the substituents.

  • Nuclear Overhauser Effect (NOE): For isomers where simple chemical shifts and coupling patterns are ambiguous, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be invaluable. NOESY reveals through-space interactions between protons that are in close proximity, providing definitive evidence of their relative positions.[1][2][3] For example, an NOE correlation between a methyl group's protons and a specific aromatic proton can unequivocally establish their spatial relationship.

Illustrative ¹H NMR Data for Representative Chloro-dimethylquinoline Isomers:

IsomerPredicted ¹H Chemical Shifts (ppm)Key Differentiating Features
4-Chloro-2,6-dimethylquinoline H3: ~7.2, H5: ~7.8, H7: ~7.4, H8: ~7.9, 2-CH₃: ~2.6, 6-CH₃: ~2.5The singlet for H3 is a key identifier. The proximity of H5 to the chloro group results in a downfield shift.
6-Chloro-2,4-dimethylquinoline H3: ~7.0, H5: ~7.9, H7: ~7.5, H8: ~7.7, 2-CH₃: ~2.7, 4-CH₃: ~2.6The upfield shift of H3 due to the adjacent methyl group at C4 is characteristic. H5 is significantly deshielded by the chloro group.
8-Chloro-2,5-dimethylquinoline H3: ~7.1, H4: ~7.9, H6: ~7.3, H7: ~7.6, 2-CH₃: ~2.8, 5-CH₃: ~2.6The downfield shift of the 2-CH₃ group due to the peri-interaction with the chlorine at C8 is a notable feature.

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum. The chemical shift of each carbon atom is influenced by the electronic effects of the substituents.

Key Differentiating Features in ¹³C NMR:

  • Chemical Shifts of Substituted Carbons: The carbon atom directly attached to the chlorine atom will be significantly deshielded. The carbons bearing the methyl groups will also have characteristic chemical shifts.

  • Quaternary Carbon Signals: The signals for the quaternary carbons (those without attached protons) can be particularly informative as their chemical shifts are highly sensitive to the substitution pattern.

Illustrative ¹³C NMR Data for Representative Chloro-dimethylquinoline Isomers:

IsomerPredicted ¹³C Chemical Shifts (ppm)Key Differentiating Features
4-Chloro-2,6-dimethylquinoline C2: ~158, C4: ~145, C6: ~135, C9: ~148, C10: ~128The downfield shift of C4 due to the direct attachment of chlorine is a primary indicator.
6-Chloro-2,4-dimethylquinoline C2: ~159, C4: ~147, C6: ~133, C9: ~147, C10: ~125The chemical shifts of C2 and C4 are influenced by both methyl and chloro substituents.
8-Chloro-2,5-dimethylquinoline C2: ~157, C5: ~134, C8: ~149, C9: ~146, C10: ~127The significant downfield shift of C8 is a clear marker for this isomer.

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the chloro-dimethylquinoline isomer in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard single-pulse experiment with a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • 2D NMR (NOESY) Acquisition (if necessary): If the 1D spectra are insufficient for unambiguous assignment, acquire a 2D NOESY spectrum to identify through-space correlations.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Interpretation dissolve Dissolve Isomer in Deuterated Solvent + TMS H1_NMR Acquire ¹H NMR Spectrum dissolve->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum dissolve->C13_NMR analyze_shifts Analyze Chemical Shifts & Coupling Constants H1_NMR->analyze_shifts C13_NMR->analyze_shifts NOESY Acquire 2D NOESY (if needed) analyze_noe Analyze NOE Correlations NOESY->analyze_noe analyze_shifts->NOESY Ambiguity? structure_elucidation Structure Elucidation analyze_shifts->structure_elucidation analyze_noe->structure_elucidation

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. While all chloro-dimethylquinoline isomers have the same nominal mass, their fragmentation patterns under techniques like Electron Ionization (EI) can differ.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Isotope Pattern: The presence of a chlorine atom results in a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak (M), due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This confirms the presence of a single chlorine atom in the molecule.

  • Fragmentation Pathways: The positions of the methyl and chloro groups influence the stability of the resulting fragment ions. Different isomers will exhibit unique fragmentation pathways, leading to a different relative abundance of fragment ions. For example, the loss of a methyl radical (CH₃) or a chlorine radical (Cl) can be a primary fragmentation step, and the stability of the resulting cation will depend on the substitution pattern.

Illustrative Mass Spectral Fragmentation Data:

IsomerKey Fragment Ions (m/z)Postulated Neutral Loss
4-Chloro-2,6-dimethylquinoline 191/193 (M⁺), 176/178, 156, 141CH₃, Cl, CH₃ + Cl
6-Chloro-2,4-dimethylquinoline 191/193 (M⁺), 176/178, 156, 141CH₃, Cl, CH₃ + Cl
8-Chloro-2,5-dimethylquinoline 191/193 (M⁺), 176/178, 156, 141CH₃, Cl, CH₃ + Cl

Note: While the major fragments may be similar, their relative intensities can be a key differentiator. A detailed analysis of the full mass spectrum is crucial.

Experimental Protocol for Mass Spectrometry Analysis
  • Sample Introduction: Introduce a dilute solution of the isomer into the mass spectrometer, typically via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize Electron Ionization (EI) to induce fragmentation.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain accurate mass measurements.

  • Data Analysis: Analyze the isotopic pattern of the molecular ion and identify the major fragment ions. Compare the fragmentation patterns of the different isomers to identify unique fragments or significant differences in fragment ion abundances.

MS_Workflow cluster_sample_intro Sample Introduction cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interp Data Interpretation infusion Direct Infusion or GC/LC Introduction ionization Electron Ionization (EI) infusion->ionization mass_analyzer High-Resolution Mass Analysis ionization->mass_analyzer isotope_pattern Analyze Isotope Pattern of Molecular Ion mass_analyzer->isotope_pattern fragmentation Compare Fragmentation Patterns mass_analyzer->fragmentation isomer_diff Isomer Differentiation isotope_pattern->isomer_diff fragmentation->isomer_diff

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Complementary Techniques

While not as definitive as NMR or MS for isomer differentiation, IR and UV-Vis spectroscopy can provide valuable complementary data.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The positions of the C-H, C-N, and C-Cl stretching and bending vibrations can be subtly influenced by the substitution pattern. The "fingerprint" region (below 1500 cm⁻¹) is often complex but can contain unique patterns of absorptions for each isomer.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugation of the quinoline ring system gives rise to characteristic absorption bands. The position of the substituents can affect the energy of the π-π* transitions, leading to slight shifts in the absorption maxima (λ_max) for different isomers.

Conclusion: An Integrated Approach for Unambiguous Identification

The differentiation of chloro-dimethylquinoline isomers requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy, particularly with the aid of 2D techniques like NOESY, stand as the most powerful tools for unambiguous structure elucidation, mass spectrometry provides crucial confirmation of molecular weight and can offer differentiating fragmentation patterns. IR and UV-Vis spectroscopy serve as valuable complementary techniques.

By integrating the data from these methods, researchers can confidently identify and characterize specific isomers of chloro-dimethylquinoline, a critical step in advancing drug discovery and materials science. The principles outlined in this guide provide a robust framework for tackling the analytical challenges posed by isomeric compounds.

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